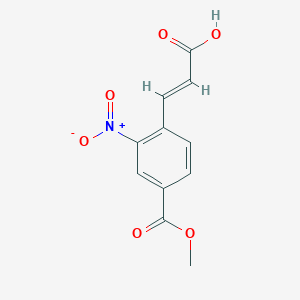

(E)-3-(4-(methoxycarbonyl)-2-nitrophenyl)acrylic acid

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains an acrylic acid moiety, a methoxycarbonyl group, and a nitrophenyl group. The “(E)” in the name indicates the geometry around the double bond in the acrylic acid part of the molecule .Chemical Reactions Analysis

The compound is likely to undergo reactions typical of its functional groups. For example, the acrylic acid moiety can participate in polymerization reactions . The nitro group can undergo reduction reactions, and the methoxycarbonyl group can participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, compounds containing an acrylic acid moiety often have high polar solvent solubility, good rheology, and strong adhesive properties .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

(E)-3-(4-(methoxycarbonyl)-2-nitrophenyl)acrylic acid: serves as a valuable building block in organic synthesis. Researchers have explored its use in the construction of more complex molecules. For instance, it can participate in tandem-type Pd(II)-catalyzed oxidative Heck reactions and intramolecular C-H amidation sequences . Additionally, it can be employed in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides.

Acrylic Acid Production

The compound is closely related to acrylic acid, which has numerous industrial applications. Researchers have investigated the synthesis of acrylic acid from formaldehyde and acetic acid using environment-friendly NASICON catalysts. This route provides a clean and high-value utilization of coal-based methanol derivatives .

Mecanismo De Acción

Target of Action

Similar compounds have been used in tandem-type pd (ii)-catalyzed oxidative heck reaction and intramolecular c-h amidation sequence . These reactions involve complex interactions with various molecular targets, suggesting that the compound may have multiple targets of action.

Mode of Action

It’s known that acrylic acid derivatives can inhibit the polymerization of acrylic acid . This suggests that (E)-3-(4-(methoxycarbonyl)-2-nitrophenyl)acrylic acid might interact with its targets to modulate their activity, leading to changes in cellular processes.

Biochemical Pathways

The compound’s involvement in oxidative heck reaction and intramolecular c-h amidation sequence suggests that it may influence various biochemical pathways, potentially affecting downstream cellular processes.

Pharmacokinetics

It’s known that the compound is soluble in methanol , which could influence its bioavailability and pharmacokinetics.

Result of Action

Given its potential role in inhibiting the polymerization of acrylic acid , it may have significant effects on cellular processes and functions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (E)-3-(4-(methoxycarbonyl)-2-nitrophenyl)acrylic acid. For instance, the compound’s solubility in methanol suggests that its action could be influenced by the presence of certain solvents. Additionally, factors such as pH, temperature, and the presence of other molecules could also impact the compound’s stability and efficacy.

Direcciones Futuras

The future directions for this compound could involve its use in various applications, depending on its properties. For example, compounds with similar functional groups have been used in the fabrication of silicon anode active materials in lithium-ion batteries , and in the development of new drugs and drug delivery devices .

Propiedades

IUPAC Name |

(E)-3-(4-methoxycarbonyl-2-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO6/c1-18-11(15)8-3-2-7(4-5-10(13)14)9(6-8)12(16)17/h2-6H,1H3,(H,13,14)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXIHACULRGOCJ-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C=CC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC(=C(C=C1)/C=C/C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-(methoxycarbonyl)-2-nitrophenyl)acrylic acid | |

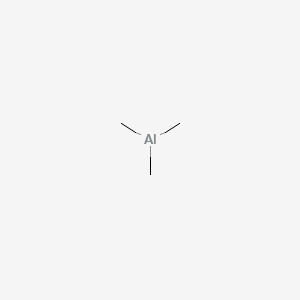

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6,9-Trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one](/img/structure/B3029668.png)

![[1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide](/img/structure/B3029682.png)